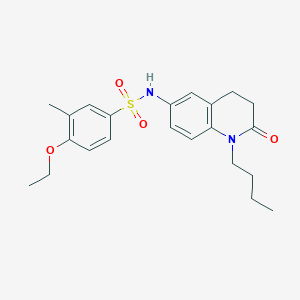
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide (commonly referred to as the compound) is a synthetic organic molecule belonging to the class of quinoline derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a tetrahydroquinoline moiety linked to a sulfonamide group. The molecular formula is C22H26N2O4S, with a molecular weight of 426.52 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O4S |
| Molecular Weight | 426.52 g/mol |
| LogP | 4.4262 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it can inhibit various enzymes involved in critical cellular processes, such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy.
Anticancer Properties
Several studies have demonstrated the compound's potential as an anticancer agent:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating effective cell growth inhibition.
- Mechanistic Insights : The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase. This was confirmed by flow cytometry analysis and Western blotting techniques.
Antimicrobial Activity
The compound also showed promising antimicrobial activity:
- Bacterial Inhibition : In a study evaluating its effects against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on xenograft models using human breast cancer cells showed that administration of the compound at doses of 25 mg/kg resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Antimicrobial Effectiveness
In an experimental setup involving infected mice, treatment with the compound led to a marked decrease in bacterial load in tissues compared to untreated controls. This study highlighted its potential as an adjunct therapy in treating bacterial infections.
Eigenschaften
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-ethoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-6-13-24-20-10-8-18(15-17(20)7-12-22(24)25)23-29(26,27)19-9-11-21(28-5-2)16(3)14-19/h8-11,14-15,23H,4-7,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCXSWAKHSZSEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













